Debenzoic Acid Bromotelmisartan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

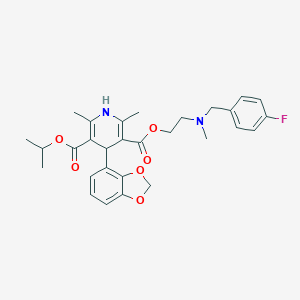

Synthesis Analysis

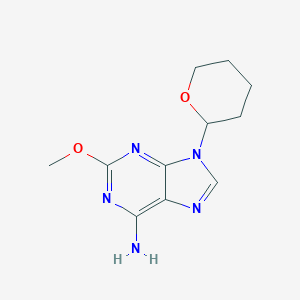

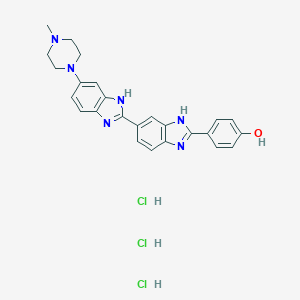

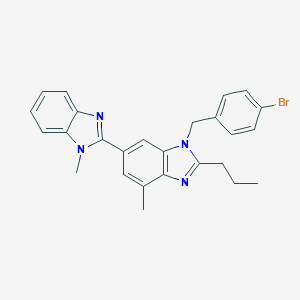

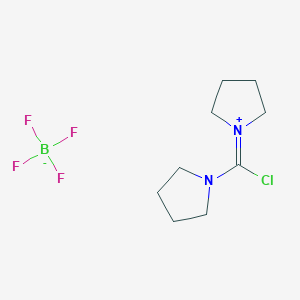

The synthesis of Telmisartan, closely related to Debenzoic Acid Bromotelmisartan, involves a high-yielding Suzuki reaction between two functionalized benzimidazoles, achieving an overall yield of 72%. This process circumvents issues associated with previous methods, offering a direct and efficient route for synthesis (Martin et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to Debenzoic Acid Bromotelmisartan, such as Telmisartan, involves complex arrangements facilitating their biological activity. For example, 2-bromoacetoxybenzoic acid, a brominated aspirin analog, demonstrates the significance of structural analogs in drug design, showing that slight modifications can result in significant changes in biological activity (Loll et al., 1996).

Chemical Reactions and Properties

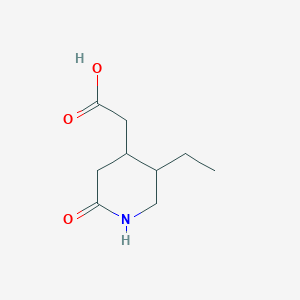

Debenzoic Acid Bromotelmisartan and its analogs undergo various chemical reactions, highlighting their reactivity and functional group transformations. For instance, the conversion of primary carboxamides to nitriles using o-iodoxybenzoic acid and tetraethylammonium bromide showcases the type of reactions these compounds can participate in, offering insight into their chemical properties (Bhalerao et al., 2007).

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities and Molecular Mechanisms

Gallic Acid Pharmacological Activities and Molecular Mechanisms in Inflammatory Diseases

Gallic acid, a natural metabolite with potent anti-inflammatory properties, has been the subject of significant attention. Its pharmacological activities and molecular mechanisms, particularly in inflammatory diseases, illustrate the complexity of natural compounds' interactions within biological systems. Gallic acid's anti-inflammatory mechanisms primarily involve the MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines and cell infiltration. This research provides a theoretical basis for clinical applications and guides future research and medicinal development of natural anti-inflammatory compounds (Bai et al., 2020).

Anticancer Potential of Benzothiazoles

Recent Advances on Structural Modifications of Benzothiazoles as Potential Chemotherapeutics The benzothiazole scaffold is known for its broad spectrum of biological properties, including antimicrobial and anticancer activities. Recent advances in the development of benzothiazole derivatives as antitumor agents highlight the importance of structural modifications in enhancing therapeutic potential. This review discusses various series of benzothiazoles and their conjugates, their in vitro and in vivo screening, structure–activity relationships, mechanism, pharmacokinetics, and future therapeutic applications in cancer chemotherapy (Ahmed et al., 2012).

Antioxidant Activity Determination Methods

Analytical Methods Used in Determining Antioxidant Activity A Review

The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. This review critically presents the most important tests used to determine antioxidant activity, discussing detection mechanisms, applicability, advantages, and disadvantages. It encompasses tests based on hydrogen atom transfer, electron transfer, and mixed methods, offering insights into the antioxidant analysis of complex samples. This comprehensive evaluation underscores the complexity of assessing antioxidant capacities, relevant to understanding the antioxidant properties of compounds like Debenzoic Acid Bromotelmisartan (Munteanu & Apetrei, 2021).

Wirkmechanismus

As an impurity of Telmisartan, Debenzoic Acid Bromotelmisartan may share a similar mechanism of action. Telmisartan works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure. By blocking angiotensin II, telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart .

Eigenschaften

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25BrN4/c1-4-7-24-29-25-17(2)14-19(26-28-21-8-5-6-9-22(21)30(26)3)15-23(25)31(24)16-18-10-12-20(27)13-11-18/h5-6,8-15H,4,7,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKCZEMZHFWQDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)Br)C=C(C=C2C)C4=NC5=CC=CC=C5N4C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Debenzoic Acid Bromotelmisartan | |

Q & A

A: The research presents a "highly efficient approach" [] to synthesizing Telmisartan. This is important because more efficient synthetic routes can lead to lower production costs and potentially make the drug more accessible. The researchers achieved this by utilizing a palladium-catalyzed biaryl coupling reaction, which is a powerful tool in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)

![(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B49730.png)